(R)-1-(2,3,4-Trifluorophenyl)ethan-1-amine hydrochloride
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Overview
Description
®-1-(2,3,4-Trifluorophenyl)ethan-1-amine hydrochloride is a chiral amine compound characterized by the presence of three fluorine atoms on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,3,4-Trifluorophenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trifluorobenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
Amination: The alcohol is then converted to the amine through a series of reactions, including protection of the hydroxyl group, substitution with an amine group, and deprotection.
Resolution: The racemic mixture is resolved to obtain the ®-enantiomer using chiral resolution techniques.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-1-(2,3,4-Trifluorophenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like organolithium or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution may introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(2,3,4-Trifluorophenyl)ethan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may be used as a ligand in the study of enzyme-substrate interactions or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, ®-1-(2,3,4-Trifluorophenyl)ethan-1-amine hydrochloride may be investigated for its potential therapeutic properties, including its use as a pharmaceutical intermediate.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-1-(2,3,4-Trifluorophenyl)ethan-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(2,3,4-Trifluorophenyl)ethan-1-amine
- (S)-1-(2,3,4-Trifluorophenyl)ethan-1-amine
- ®-1-(2,4,5-Trifluorophenyl)ethan-1-amine
Uniqueness
®-1-(2,3,4-Trifluorophenyl)ethan-1-amine hydrochloride is unique due to its specific fluorination pattern and chiral nature. The presence of three fluorine atoms on the phenyl ring can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C8H9ClF3N |
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Molecular Weight |
211.61 g/mol |
IUPAC Name |
(1R)-1-(2,3,4-trifluorophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H8F3N.ClH/c1-4(12)5-2-3-6(9)8(11)7(5)10;/h2-4H,12H2,1H3;1H/t4-;/m1./s1 |
InChI Key |
PCTMIJKAPPZYNY-PGMHMLKASA-N |
Isomeric SMILES |
C[C@H](C1=C(C(=C(C=C1)F)F)F)N.Cl |
Canonical SMILES |
CC(C1=C(C(=C(C=C1)F)F)F)N.Cl |
Origin of Product |
United States |
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